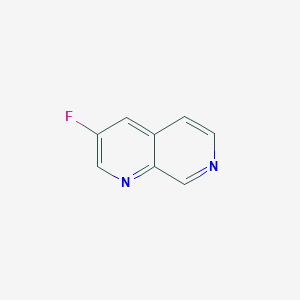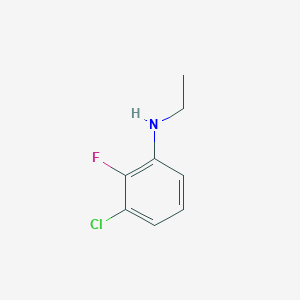
3-chloro-N-ethyl-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-ethyl-2-fluoroaniline is an aromatic amine with the molecular formula C8H9ClFN. This compound is characterized by the presence of a chloro group, an ethyl group, and a fluoro group attached to an aniline ring. It is a derivative of aniline, which is widely used in various chemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-ethyl-2-fluoroaniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 3-chloro-2-fluoroaniline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process includes halogenation, fluorination, and subsequent alkylation steps. The reaction conditions are optimized to achieve high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-N-ethyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted aniline derivatives.
Applications De Recherche Scientifique
3-Chloro-N-ethyl-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-N-ethyl-2-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or cellular responses.
Comparaison Avec Des Composés Similaires
3-Chloro-2-fluoroaniline: Similar in structure but lacks the ethyl group.
4-Fluoroaniline: Contains a fluoro group but lacks the chloro and ethyl groups.
2-Fluoroaniline: Contains a fluoro group but lacks the chloro and ethyl groups.
Uniqueness: 3-Chloro-N-ethyl-2-fluoroaniline is unique due to the presence of both chloro and fluoro groups along with an ethyl group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H9ClFN |
|---|---|
Poids moléculaire |
173.61 g/mol |
Nom IUPAC |
3-chloro-N-ethyl-2-fluoroaniline |
InChI |
InChI=1S/C8H9ClFN/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 |
Clé InChI |
YDWJIUVHZLUGEX-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C(=CC=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)
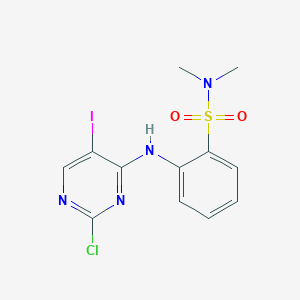
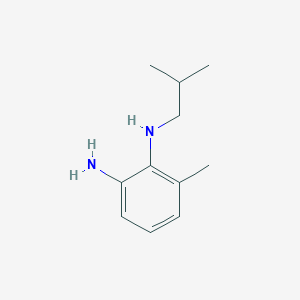
![2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13069532.png)
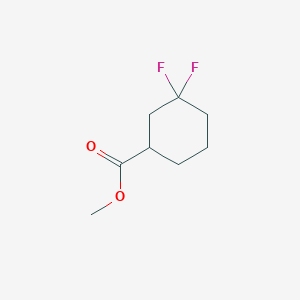
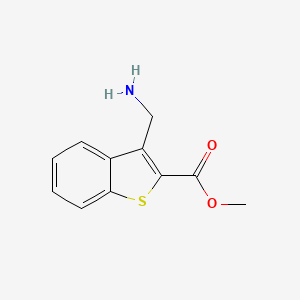
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)
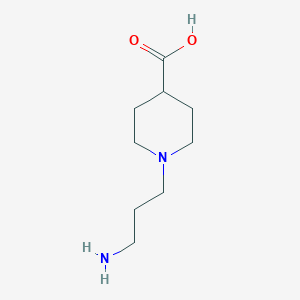
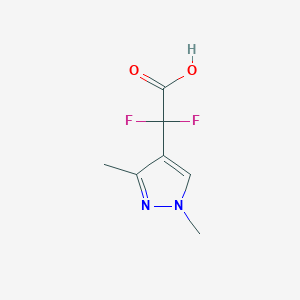
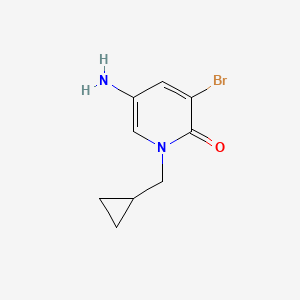
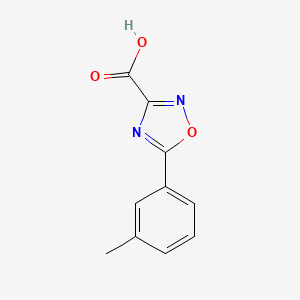
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
